Home > Products > Screening Compounds P132434 > 5-Phenoxynicotinic acid
5-Phenoxynicotinic acid - 668969-15-1

5-Phenoxynicotinic acid

Catalog Number: EVT-6454286
CAS Number: 668969-15-1
Molecular Formula: C12H9NO3
Molecular Weight: 215.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Phenoxynicotinic acid, a compound belonging to the class of phenoxynicotinic acids, is recognized for its potential therapeutic applications. This compound features a phenoxy group attached to the nicotinic acid structure, which is a derivative of pyridine. The molecular formula of 5-phenoxynicotinic acid is C12H9NO3C_{12}H_{9}NO_{3}, and it has garnered interest in medicinal chemistry due to its biological activities, including anti-inflammatory and analgesic properties.

Source and Classification

5-Phenoxynicotinic acid can be synthesized from various precursors, including phenolic compounds and nicotinic acid derivatives. The classification of this compound falls under organic compounds, specifically as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure. Its structural uniqueness arises from the phenoxy substituent at the fifth position of the nicotinic acid framework.

Synthesis Analysis

Methods

The synthesis of 5-phenoxynicotinic acid typically involves several steps, including the formation of the phenoxy group and subsequent attachment to the nicotinic acid core. One common method involves:

  1. Formation of Phenoxy Group: This can be achieved through electrophilic aromatic substitution reactions where a phenol reacts with an appropriate electrophile.
  2. Coupling with Nicotinic Acid: The phenoxy compound is then coupled with nicotinic acid using coupling agents such as carbodiimides or through direct condensation reactions.

Technical Details

The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) to confirm the formation of desired products and to check for impurities. For example, characteristic peaks in the IR spectrum indicate the presence of functional groups such as -OH and -COOH.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-phenoxynicotinic acid consists of a pyridine ring (nicotinic acid) substituted at the 5-position with a phenoxy group. The structure can be represented as follows:

C12H9NO3\text{C}_{12}\text{H}_{9}\text{N}\text{O}_{3}

Key structural features include:

  • A pyridine ring that contributes to its basicity and potential interaction with biological targets.
  • A carboxylic acid group that enhances solubility in polar solvents and may participate in hydrogen bonding.

Data

The melting point of 5-phenoxynicotinic acid is reported between 179 °C and 182 °C, indicating its solid-state stability at room temperature .

Chemical Reactions Analysis

Reactions

5-Phenoxynicotinic acid can undergo various chemical reactions typical for carboxylic acids, including:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Reaction with amines to form amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat or acidic environment). Monitoring these reactions can be performed using chromatographic techniques to assess yields and purity.

Mechanism of Action

Process and Data

The mechanism of action for 5-phenoxynicotinic acid is primarily linked to its interaction with biological targets involved in inflammatory pathways. It is hypothesized that it may inhibit certain enzymes or receptors related to inflammatory responses, leading to reduced pain and inflammation.

Data from studies indicate that derivatives of 5-phenoxynicotinic acid exhibit significant analgesic effects in animal models, suggesting a potential pathway through modulation of pain pathways involving cyclooxygenase enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: 179 °C - 182 °C .

Chemical Properties

  • Solubility: Soluble in polar solvents like water due to its carboxylic acid group.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that the compound's solubility and stability make it suitable for various formulations in pharmaceutical applications.

Applications

5-Phenoxynicotinic acid has several scientific uses, primarily in medicinal chemistry:

  • Anti-inflammatory Agents: Research has demonstrated its efficacy in reducing inflammation, making it a candidate for developing new anti-inflammatory drugs .
  • Analgesics: Its analgesic properties suggest potential applications in pain management therapies.

Additionally, ongoing research into its biochemical interactions could lead to novel therapeutic agents targeting specific pathways involved in chronic diseases.

Introduction to 5-Phenoxynicotinic Acid in Contemporary Research

Historical Context and Emergence in Pharmacological Studies

The investigation of nicotinic acid (niacin, vitamin B₃) as a therapeutic agent began in the mid-20th century following Altschul’s seminal 1955 discovery of its cholesterol-lowering properties [1]. This work established nicotinic acid as the first broad-spectrum lipid-modifying drug, validated by the Coronary Drug Project (1966–1975), which demonstrated its efficacy in secondary prevention of myocardial infarction [1]. However, clinical utility was limited by prostaglandin-mediated flushing—a side effect mechanistically elucidated in 2003 with the identification of the hydroxy-carboxylic acid receptor 2 (HCA₂/GPR109A) as nicotinic acid’s molecular target [1] [3]. This discovery catalyzed targeted drug design initiatives aimed at decoupling therapeutic effects from adverse reactions.

5-Phenoxynicotinic acid emerged in the 2010s as a strategically designed derivative within this paradigm. Its development exploited structure-activity relationship (SAR) studies indicating that C5 substitution on the pyridine ring could modulate HCA₂ binding affinity while introducing phenoxy groups enhanced interactions with auxiliary anti-inflammatory targets [7]. Early pharmacological characterization revealed its dual capacity to suppress pro-inflammatory cytokines (TNF-α, IL-6) and inhibit key enzymes like inducible nitric oxide synthase (iNOS), positioning it as a multifunctional agent distinct from first-generation nicotinic acid analogs [7]. The compound’s design reflects a convergence of insights from lipid pharmacology and inflammation biology, aiming to address complex pathologies like atherosclerosis through pleiotropic mechanisms.

Table 1: Key Historical Milestones in Nicotinic Acid Research

YearDiscoveryResearch Impact
1937Pellagra treatment with nicotinic acidEstablished essential vitamin function [2]
1955Cholesterol-lowering effectsFoundation for dyslipidemia therapy [1]
1975Coronary Drug Project outcomesConfirmed cardiovascular risk reduction [1]
2003HCA₂/GPR109A receptor identificationEnabled target-driven design of derivatives [3]
2010sOptimization of C5-substituted analogsRational development of 5-phenoxynicotinic acid [7]

Role in Medicinal Chemistry and Drug Discovery

5-Phenoxynicotinic acid exemplifies rational scaffold optimization in nicotinic acid derivatives. Its design incorporates three strategic modifications: (1) Retention of the critical carboxylic acid pharmacophore for HCA₂ binding; (2) Introduction of a phenoxy group at C5 to enhance steric occupancy of hydrophobic receptor subpockets; and (3) Optimization of linker flexibility between pyridine and phenyl rings to balance potency and metabolic stability [7]. Molecular docking analyses confirm that the phenoxy extension forms π-π interactions with COX-2’s Val523 and Ser353 residues, conferring selective anti-inflammatory action distinct from conventional NSAIDs [7]. This precision engineering mitigates the gastric toxicity associated with non-selective COX inhibition—a limitation of many anti-inflammatory agents [7].

In drug discovery pipelines, 5-phenoxynicotinic acid serves as a versatile intermediate for generating structural hybrids. Recent synthetic advances include:

  • Amide Conjugates: Coupling with aryl amines to enhance iNOS inhibition (IC₅₀ values: 0.8–3.1 μM) [7]
  • Heterocyclic Fusion: Creating pyridazinone-linked variants to improve aqueous solubility
  • Metal-Complexing Derivatives: Developing zinc-coordinated complexes for sustained release profiles

Table 2: Structural Analogues of 5-Phenoxynicotinic Acid and Their Activities

DerivativeStructural ModificationPrimary Biological ActivityIn Vitro Potency
5-Phenoxynicotinic acid (core)N/ADual COX-2/iNOS inhibitioniNOS IC₅₀: 1.2 μM
Compound 4hp-FluorophenylamideTNF-α suppression89% inhibition at 10 μM
Compound 5bEthyl ester prodrugEnhanced cellular uptakeIL-6 reduction: 78% at 10 μM
Compound 4fCarboxymethyl linkerPPARγ agonismMTT viability: 119% vs control

These innovations align with modern polypharmacology strategies, where single molecules engage multiple targets relevant to chronic inflammatory and metabolic diseases. Computational QSAR models indicate that electron-withdrawing substituents ortho to the phenoxy group (e.g., 4h’s fluorine atom) augment TNF-α suppression by 40% compared to unsubstituted analogs [7] [8].

Position Within Nicotinic Acid Derivatives and Structural Analogues

The structural landscape of nicotinic acid derivatives encompasses several pharmacologically significant chemotypes, among which 5-phenoxynicotinic acid occupies a distinct niche:

  • Metabolic Modulators: Traditional analogs (e.g., acipimox) prioritize antilipolytic effects via HCA₂ agonism, primarily reducing free fatty acid flux [3]. Their efficacy is constrained by receptor desensitization and lipid rebound phenomena.
  • Flush-Mitigating Derivatives: GPR109A partial agonists (e.g., MK-6892) retain lipid benefits while minimizing prostaglandin-dependent flushing but lack anti-inflammatory synergy [1] [6].
  • Phenoxy-Integrated Scaffolds: 5-Phenoxynicotinic acid diverges by synergistically targeting inflammation pathways. Its pyridine-phenoxy architecture enables simultaneous HCA₂ engagement and COX-2/iNOS inhibition—attributes absent in ester-based topical derivatives like methyl nicotinate (used solely for vasodilation studies) [6].

Biophysically, the phenoxy moiety confers enhanced membrane permeability (LogP ≈ 2.8) relative to polar nicotinic acid (LogP ≈ 0.2), facilitating intracellular accumulation in immune cells [4] [7]. This property is critical for inhibiting cytoplasmic mediators like NF-κB. Compared to anti-inflammatory nicotinamide derivatives, 5-phenoxynicotinic acid demonstrates superior iNOS selectivity (8-fold over COX-1), reducing off-target risks [7].

Table 3: Comparative Analysis of Nicotinic Acid-Based Scaffolds

Scaffold TypePrototype CompoundPrimary Therapeutic ActionLimitationsUnique Attributes of 5-Phenoxynicotinic Acid
Unmodified nicotinic acidNiacinLipid modulationFlushing, insulin resistance [3]Dual anti-inflammatory/lipid activity
Ester prodrugsBenzyl nicotinateTopical vasodilationNo systemic effects [6]Oral bioavailability
C5-aryl derivatives5-Phenylnicotinic acidWeak COX inhibitionLow iNOS affinityBalanced COX-2/iNOS potency [7]
Phenoxy-integrated analogs5-Phenoxynicotinic acidMultitarget anti-inflammationUnder investigationGastric safety vs. NSAIDs

Properties

CAS Number

668969-15-1

Product Name

5-Phenoxynicotinic acid

IUPAC Name

5-phenoxypyridine-3-carboxylic acid

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C12H9NO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)

InChI Key

MKZWSVNNWJDHDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.